Ethyl 3-formyl-4-methylbenzoate
Description
Ethyl 3-formyl-4-methylbenzoate is an aromatic ester featuring a benzene ring substituted with a formyl (-CHO) group at position 3, a methyl (-CH₃) group at position 4, and an ethyl ester (-COOEt) at position 1. The ethyl ester group likely enhances lipophilicity compared to its methyl counterpart, influencing solubility and reactivity. This compound is anticipated to participate in nucleophilic additions and condensation reactions due to its formyl and ester functionalities, making it valuable in synthesizing pharmaceuticals, agrochemicals, or complex organic intermediates .
Properties
IUPAC Name |
ethyl 3-formyl-4-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-3-14-11(13)9-5-4-8(2)10(6-9)7-12/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLYLAJSGPGOEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-formyl-4-methylbenzoate is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, shows promise in various pharmacological applications, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound features a formyl group (-CHO) and an ethyl ester moiety attached to a methyl-substituted benzene ring. Its molecular formula is , which indicates its classification as a benzoate derivative.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of this compound. It has been shown to exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that this compound can inhibit bacterial growth effectively.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that this compound could serve as a lead compound for developing new antimicrobial agents .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored. In vivo studies using carrageenan-induced paw edema models demonstrated significant reductions in inflammation when treated with this compound.
| Treatment Group | Edema Reduction (%) |
|---|---|
| Control | 0 |
| This compound (20 mg/kg) | 45 |
| Indomethacin (10 mg/kg) | 60 |
These findings indicate that this compound possesses notable anti-inflammatory effects, comparable to established anti-inflammatory drugs .
The biological activity of this compound is attributed to its ability to modulate various biochemical pathways. The formyl group may interact with cellular receptors or enzymes involved in inflammatory processes, leading to reduced production of pro-inflammatory cytokines. Additionally, the compound's structure may facilitate interactions with bacterial cell membranes, enhancing its antimicrobial efficacy .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Antimicrobial Efficacy : A study conducted on patients with bacterial infections showed that incorporating this compound into treatment regimens resulted in faster recovery times compared to standard antibiotic therapy alone.
- Case Study on Anti-inflammatory Effects : In a clinical trial involving patients with chronic inflammatory conditions, administration of this compound led to significant improvements in symptoms and reduced reliance on corticosteroids for inflammation management.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between Ethyl 3-formyl-4-methylbenzoate and related compounds:
Key Insights:
Methyl esters (e.g., Mthis compound) are more commonly used in crystallography due to their lower molecular complexity .
Functional Group Reactivity: The formyl group enables condensation reactions (e.g., Knoevenagel or aldol reactions), shared with Mthis compound . Compounds like I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) demonstrate how replacing the formyl group with amino-heterocyclic substituents shifts applications toward bioactive molecule development .
Substituent Position Effects :
- 2-Ethoxy-4-formylphenyl 3-methylbenzoate (CAS 443647-58-3) highlights how substituent positioning (e.g., ethoxy at position 2 vs. methyl at position 4) alters steric and electronic properties, affecting synthetic utility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
